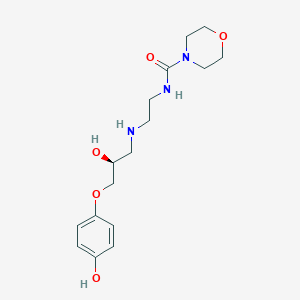

(S)-Xamoterol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

69630-22-4 |

|---|---|

Fórmula molecular |

C16H25N3O5 |

Peso molecular |

339.39 g/mol |

Nombre IUPAC |

N-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide |

InChI |

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)/t14-/m0/s1 |

Clave InChI |

DXPOSRCHIDYWHW-AWEZNQCLSA-N |

SMILES isomérico |

C1COCCN1C(=O)NCCNC[C@@H](COC2=CC=C(C=C2)O)O |

SMILES canónico |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O |

Origen del producto |

United States |

Molecular Mechanisms of Action

Beta-1 Adrenoceptor Binding and Activation

The initial and most critical step in the action of (S)-Xamoterol is its binding to and activation of the beta-1 adrenoceptors on the surface of cardiac muscle cells. nih.gov This interaction is highly specific and sets in motion a cascade of intracellular events.

Beta-1 adrenoceptors are a class of G protein-coupled receptors (GPCRs). patsnap.comfrontiersin.org When (S)-Xamoterol binds to the β1-adrenoceptor, it induces a conformational change in the receptor protein. youtube.com This change facilitates the interaction of the receptor with a stimulatory G protein (Gs). nih.gov Upon this interaction, the Gs protein releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to its activation and dissociation into its α and βγ subunits. youtube.com The activated α subunit of the Gs protein is then free to interact with and modulate the activity of other intracellular effector enzymes. youtube.com

(S)-Xamoterol is characterized by its significant intrinsic sympathomimetic activity (ISA), which is approximately 50% of that of a full agonist like isoproterenol (B85558). wikipedia.orgnih.gov This means that at rest, when the sympathetic tone is low, (S)-Xamoterol acts as an agonist, stimulating the β1-adrenoceptors to a moderate degree. nih.gov This results in a modest increase in heart rate and myocardial contractility. nih.govnih.gov Conversely, during periods of high sympathetic activity, such as exercise, when endogenous catecholamines like norepinephrine are at high concentrations, (S)-Xamoterol acts as an antagonist. nih.gov It competes with these potent natural agonists for the same receptor binding sites, thereby preventing excessive stimulation of the heart. patsnap.com This dual action provides a stabilizing effect on cardiac function. nih.gov

| Condition | Sympathetic Activity | (S)-Xamoterol Action | Effect on Heart Rate and Contractility |

| Rest | Low | Agonist | Moderate Increase |

| Exercise | High | Antagonist | Attenuation of Excessive Stimulation |

Downstream Signaling Pathways

The activation of the β1-adrenoceptor by (S)-Xamoterol triggers a well-defined downstream signaling cascade within the cardiac myocyte.

The primary effector enzyme activated by the Gs α subunit is adenylate cyclase. patsnap.com This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). As a partial agonist, (S)-Xamoterol leads to a controlled increase in intracellular cAMP levels, which is less pronounced than that produced by a full agonist. patsnap.comnih.gov This modulation of cAMP is central to the subsequent physiological effects of the compound. The rise in cAMP levels serves as a crucial second messenger signal within the cell. mdpi.comyoutube.com

The elevated levels of cAMP lead to the activation of protein kinase A (PKA). patsnap.comoup.com In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These active PKA subunits then phosphorylate various target proteins within the cardiac myocyte, thereby altering their function. frontiersin.orgceon.rs

Two key substrates of PKA in the heart are the L-type calcium channels and phospholamban (PLB). patsnap.com

L-Type Calcium Channels: Phosphorylation of L-type calcium channels by PKA increases their probability of opening in response to membrane depolarization. patsnap.comnih.gov This leads to an enhanced influx of calcium ions (Ca2+) into the cell during the action potential, which in turn increases the force of myocardial contraction. patsnap.com

Phospholamban (PLB): Phospholamban is a protein that, in its dephosphorylated state, inhibits the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). nih.gov SERCA2a is responsible for pumping Ca2+ from the cytosol back into the sarcoplasmic reticulum during diastole, promoting muscle relaxation. nih.gov PKA-mediated phosphorylation of phospholamban at serine-16 relieves this inhibition. nih.govnih.gov This results in an increased rate of Ca2+ reuptake into the sarcoplasmic reticulum, which not only enhances relaxation but also increases the amount of Ca2+ available for release in subsequent contractions, further contributing to a positive inotropic effect. patsnap.comnih.gov

| Target Protein | Action of PKA | Consequence | Overall Effect on Cardiac Function |

| L-Type Calcium Channels | Phosphorylation | Increased Ca2+ influx | Increased Contractility |

| Phospholamban | Phosphorylation | Disinhibition of SERCA2a | Enhanced Relaxation and Increased Contractility |

Sympatholytic Modulation via Competitive Inhibition

(S)-Xamoterol's sympatholytic effect is a direct consequence of its nature as a partial agonist at the β1-adrenergic receptor. This intrinsic sympathomimetic activity (ISA) allows it to both stimulate and block the receptor, depending on the physiological context. nih.govtaylorandfrancis.com

In states of low sympathetic tone, such as at rest, (S)-Xamoterol provides a low level of receptor stimulation. This agonist activity can moderately increase myocardial contractility. nih.govnih.gov However, during periods of high sympathetic tone, such as physical exertion or stress, the concentration of endogenous catecholamines like norepinephrine and epinephrine rises significantly.

This dual agonist-antagonist effect means that (S)-Xamoterol acts as a beta-agonist when sympathetic activity is low and as a beta-blocker when sympathetic activity is high. nih.gov

Distinction from Full Agonism

The primary distinction between (S)-Xamoterol and a full agonist, such as the synthetic catecholamine isoprenaline (isoproterenol), lies in their intrinsic efficacy or intrinsic sympathomimetic activity (ISA). nih.gov A full agonist, when bound to a receptor, produces a maximal physiological response. nih.gov In contrast, a partial agonist like (S)-Xamoterol elicits a submaximal response, even when all available receptors are occupied. nih.gov

Research indicates that xamoterol (B1682282) possesses an intrinsic sympathomimetic activity of approximately 45% to 55% relative to isoprenaline, which is considered to have an ISA of 100%. nih.govwikipedia.org In some functional studies, xamoterol produced a maximal effect equivalent to about 65% of that of isoprenaline. nih.gov This submaximal efficacy is a key feature of its molecular mechanism.

This difference in efficacy means that while both a full agonist and (S)-Xamoterol bind to the β1-adrenoceptor, they induce different conformational changes in the receptor, leading to varied levels of downstream signaling activation. Full agonists are highly efficient at stabilizing the active conformation of the receptor, leading to a robust cellular response. (S)-Xamoterol is less efficient at this stabilization, resulting in a significantly lower ceiling for its physiological effect. This inherent limitation prevents the excessive cardiac stimulation that can be caused by full agonists. nih.gov

Comparative Receptor Activity

The table below summarizes the binding affinity and intrinsic activity of racemic Xamoterol in comparison to the full agonist Isoprenaline at the β1-adrenergic receptor. For most beta-blockers, the (S)-enantiomer is recognized as possessing the majority of the beta-blocking activity. ualberta.ca

| Compound | Receptor Target | Binding Affinity (pKD) | Intrinsic Activity (vs. Isoprenaline) |

|---|---|---|---|

| Xamoterol (racemic) | β1-Adrenoceptor | 7.25 | ~0.45 - 0.65 |

| Isoprenaline | β1-Adrenoceptor | N/A (Full Agonist) | 1.0 |

pKD is the negative logarithm of the dissociation constant (Kd). A higher pKD value indicates a higher binding affinity.

Receptor Selectivity and Specificity

Beta-1 Adrenoceptor Selectivity Profile

Xamoterol (B1682282) is a selective β1-adrenoceptor partial agonist. wikipedia.orgnih.govnih.gov It possesses approximately 50% of the intrinsic sympathomimetic activity (ISA) of the full agonist isoprenaline. wikipedia.org This property means that while it binds to the β1-receptor, it elicits a submaximal response compared to a full agonist. Its interaction with the heart's β1-receptors allows it to modulate the sympathetic control of cardiac function. nih.gov

The pharmacological action of Xamoterol is highly dependent on the level of existing sympathetic nervous system activity. ahajournals.org At rest or under conditions of low sympathetic tone, Xamoterol exhibits agonist properties, leading to a modest increase in myocardial contractility and heart rate. ahajournals.orgnih.gov This is its intrinsic sympathomimetic activity at play. Conversely, during periods of high sympathetic activity, such as strenuous exercise, Xamoterol acts as a competitive antagonist. wikipedia.orgahajournals.org In these situations, it blocks the effects of more potent endogenous catecholamines like norepinephrine, thereby reducing the heart rate response to exercise. ahajournals.org

This dual effect is a hallmark of its partial agonism at the β1-adrenoceptor. ahajournals.org Studies have shown that the transition from agonist to antagonist occurs as plasma norepinephrine levels rise, with a crossover point identified between 400 and 500 pg/ml. ahajournals.org Below this level, it functions as an agonist; above it, it functions as an antagonist. ahajournals.org In contrast, its interaction with β2-adrenoceptors is minimal. wikipedia.orgnih.gov

Table 1: Agonist vs. Antagonist Activity of (S)-Xamoterol at the β1-Adrenoceptor

| Sympathetic Activity Level | Plasma Norepinephrine (NE) Level | Primary Action of (S)-Xamoterol | Observed Effect |

| Low (e.g., Rest) | < 400 pg/ml | Agonist (ISA) | Increased heart rate and contractility |

| High (e.g., Exercise) | > 500 pg/ml | Antagonist | Attenuation of exercise-induced heart rate increase |

A key feature of Xamoterol's selectivity is its lack of significant agonistic activity at β2-adrenoceptors. wikipedia.orgnih.gov This selectivity for β1-receptors, which are predominantly located in the heart, over β2-receptors, which are abundant in bronchial and vascular smooth muscle, is a critical aspect of its pharmacological profile. cvpharmacology.com Studies confirm that the cardiac stimulation observed with Xamoterol is mediated by β1-adrenoceptor stimulation, not β2. nih.gov This targeted action minimizes the potential for off-target effects associated with β2-receptor activation, such as bronchospasm or significant changes in peripheral vascular resistance. nih.govdrugbank.com

Xamoterol's interaction with β3-adrenoceptors is minimal. The β3-adrenoceptor is involved in processes like lipolysis and thermogenesis. drugbank.commdpi.com While DrugBank lists its pharmacological action at the human β3-adrenoceptor as "unknown" but its action as "agonist," experimental data provides more clarity. drugbank.com In studies measuring cAMP accumulation, Xamoterol at a high concentration (100 μM) elicited a response at the human β3-adrenoceptor that was only 8.6 ± 0.4% of the maximum response to the full agonist isoprenaline. This indicates a very low level of activity at this receptor subtype.

Table 2: (S)-Xamoterol Activity at Beta-Adrenoceptor Subtypes

| Receptor Subtype | Primary Location | (S)-Xamoterol Action | Level of Activity |

| Beta-1 (β1) | Heart | Partial Agonist / Antagonist | High Selectivity |

| Beta-2 (β2) | Bronchial/Vascular Smooth Muscle | Negligible Agonist | No Significant Activity |

| Beta-3 (β3) | Adipose Tissue, Bladder | Agonist | Minimal Activity |

Molecular Determinants of Receptor Selectivity

The high selectivity of Xamoterol for the β1-adrenoceptor over the β2-adrenoceptor is determined by specific structural differences between these two receptor subtypes at the molecular level. aspetjournals.org

Research using mutagenesis and chimeric receptors has pinpointed the source of Xamoterol's β1-selectivity to a specific region of the receptor protein. Studies have determined that the second transmembrane domain (TM2) is crucial for the selective affinity of Xamoterol. aspetjournals.org

Within this domain, a single amino acid difference between the β1 and β2 receptors is primarily responsible for this selectivity. The human β1-adrenoceptor possesses an isoleucine residue at position 118 (I118), whereas the corresponding position in the β2-adrenoceptor is occupied by a histidine (H93). aspetjournals.org Single point mutation studies have confirmed that the presence of I118 in the β1-adrenoceptor is the key determinant for the selective binding of Xamoterol. aspetjournals.org This specific residue is crucial for the high-affinity interaction that distinguishes its binding to β1-receptors from other subtypes. aspetjournals.org

The specificity of Xamoterol's binding is a result of the precise physicochemical interactions between the drug molecule and the amino acid residues lining the receptor's binding pocket. Computer-based modeling and molecular dynamics simulations have provided insights into these interactions. aspetjournals.org

The modeling studies suggest that the interaction energies and the solvation properties of isoleucine 118 (I118) in the β1-receptor, compared to histidine 93 (H93) in the β2-receptor, are critical factors that determine the selective affinity of Xamoterol. aspetjournals.org The chemical environment created by I118 is more favorable for accommodating the Xamoterol molecule, leading to a more stable and higher-affinity binding state. This understanding of the structural basis for selectivity is vital for the rational design of new drugs with improved receptor-targeting capabilities. aspetjournals.org

Tissue-Dependent versus Receptor-Dependent Selectivity Considerations

The concept of selectivity in pharmacology can be viewed from two perspectives: receptor-dependent and tissue-dependent.

Receptor-dependent selectivity refers to the intrinsic ability of a drug to bind with different affinities to various receptor subtypes. merckmanuals.com As demonstrated by the pA2 values, (S)-Xamoterol's selectivity is fundamentally receptor-dependent, showing a clear preference for β1- over β2-adrenoceptors. rndsystems.com This is a property of the molecule's chemical structure and its fit with the receptor's binding site. merckmanuals.com

Tissue-dependent selectivity , on the other hand, is the ultimate clinical or physiological effect of this receptor preference, which is influenced by the distribution and density of receptor subtypes in different tissues. nih.gov The physiological effects of (S)-Xamoterol are a direct consequence of its receptor selectivity coupled with the specific location of those receptors.

Cardiac Tissue : The heart is rich in β1-adrenoceptors. cvpharmacology.com Here, (S)-Xamoterol's partial agonist activity at these receptors leads to a modest increase in myocardial contractility and heart rate under resting conditions. nih.govnih.gov This is a direct outcome of its high affinity for the locally abundant receptor subtype.

Bronchial and Vascular Smooth Muscle : These tissues have a higher prevalence of β2-adrenoceptors, which mediate relaxation (bronchodilation and vasodilation). youtube.comyoutube.comyoutube.com Due to (S)-Xamoterol's low affinity and lack of agonist activity at β2-receptors, it does not cause significant bronchodilation or vasodilation. wikipedia.org This tissue-specific response profile, avoiding significant β2-mediated effects, is a critical aspect of its clinical utility. nih.gov

Therefore, the cardioselective action of (S)-Xamoterol is a manifestation of its receptor-dependent selectivity playing out in the context of tissue-specific receptor distribution. The drug's effects are prominent in tissues where its target receptor (β1) is highly expressed and minimal in tissues dominated by receptors for which it has low affinity (β2). This interplay ensures a targeted physiological response.

Interactive Table 2: Summary of Selectivity Considerations for (S)-Xamoterol

| Selectivity Type | Description | Relevance to (S)-Xamoterol |

|---|---|---|

| Receptor-Dependent | Based on the drug's intrinsic affinity for different receptor subtypes. pharmacologyeducation.org | High affinity for β1-adrenoceptors and low affinity for β2-adrenoceptors. rndsystems.com |

| Tissue-Dependent | The clinical effect resulting from receptor selectivity and the density of those receptors in various tissues. nih.gov | Produces primary effects in cardiac tissue (high β1 density) while having minimal effect on bronchial smooth muscle (high β2 density). wikipedia.orgcvpharmacology.com |

Stereochemical Pharmacology of S Xamoterol

Enantiomeric Considerations in Drug Action

The interaction between a drug and its biological target, such as a receptor or enzyme, is a highly specific, three-dimensional process. chapman.edu Biological systems, being composed of chiral molecules like L-amino acids and D-sugars, create a chiral environment. chiralpedia.combiorxiv.org Consequently, the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. chiralpedia.com One enantiomer, often termed the 'eutomer', may fit precisely into the binding site of a receptor to produce the desired therapeutic effect, while the other enantiomer, the 'distomer', may be less active, inactive, or even produce undesirable or toxic effects. chiralpedia.com

The differential activity of enantiomers arises from their distinct interactions with chiral biological macromolecules. biorxiv.org This stereoselectivity is a well-established phenomenon in receptor binding and drug metabolism. researchgate.netacs.org For many beta-adrenergic blockers, the therapeutic effects are primarily attributed to one specific enantiomer. sci-hub.se For instance, in the case of many aryloxypropanolamine beta-blockers, it is typically the (S)-enantiomer that is responsible for the beta-blocking activity. chapman.edu This highlights the critical importance of considering the chirality of a drug during its design and development to optimize therapeutic outcomes and minimize potential adverse effects. biorxiv.org The use of single-enantiomer drugs, as opposed to racemic mixtures (a 1:1 mixture of both enantiomers), can lead to improved pharmacodynamics, a higher therapeutic index, and simpler pharmacokinetic profiles. chiralpedia.com

Comparative Pharmacological Activity of (S)- and (R)-Xamoterol

Xamoterol (B1682282) is a selective partial agonist at the β1-adrenergic receptor. nih.gov Research into its enantiomers, (S)-Xamoterol and (R)-Xamoterol, reveals significant differences in their pharmacological activity, particularly in their ability to stimulate the G-protein-mediated cyclic AMP (cAMP) signaling pathway upon binding to the β1-adrenergic receptor.

Studies have shown that (S)-Xamoterol is the more potent and efficacious enantiomer. In comparative assays measuring cAMP production, (S)-Xamoterol demonstrates a significantly greater maximal response and higher potency compared to its (R)-counterpart. The partial agonistic nature of (S)-Xamoterol is evident, producing a response that is a substantial fraction of that induced by the full agonist isoproterenol (B85558). In contrast, (R)-Xamoterol exhibits markedly lower efficacy, indicating it is a much weaker partial agonist at the β1-adrenergic receptor. google.com

The differential activity of the two enantiomers is a clear demonstration of stereoselectivity at the β1-adrenergic receptor. The data underscores that the specific three-dimensional arrangement of the atoms in the (S)-configuration is crucial for the effective activation of the receptor and its downstream signaling pathways.

Table 1: Comparative Efficacy of (S)- and (R)-Xamoterol on cAMP Pathway via β1-Adrenergic Receptor

| Compound | EC₅₀ (nM) | % Maximal Efficacy (vs. Isoproterenol) |

| (S)-Xamoterol | ~10-100 | ~45% |

| (R)-Xamoterol | >1000 | ~10% |

| Data is estimated from concentration-response curves presented in cited literature. google.com |

Significance of Chirality for Receptor Binding and Efficacy

The chirality of Xamoterol is of paramount significance for its binding to the β1-adrenergic receptor and its subsequent efficacy as a partial agonist. The distinct pharmacological profiles of the (S)- and (R)-enantiomers are a direct consequence of their different spatial arrangements, which dictates how they interact with the chiral environment of the receptor's binding pocket.

Molecular modeling and docking studies have provided insights into the structural basis for this stereoselectivity. plos.org Although both enantiomers are predicted to interact with key residues in the binding site, such as an aspartate residue in transmembrane helix 3 (Asp121), the precise orientation and proximity of their functional groups differ. The (S)-enantiomer is predicted to adopt a conformation that allows for a more optimal interaction with the receptor. Specifically, the carbon-nitrogen chain of (S)-Xamoterol is positioned to pack more closely to key residues compared to the (R)-enantiomer. plos.org This closer and more favorable interaction is believed to be responsible for the higher binding affinity and greater efficacy of the (S)-form.

The difference in the spatial arrangement of the hydroxyl and amino groups on the chiral center is critical. The (S)-configuration allows for a three-point interaction with the receptor that is more conducive to inducing the conformational change required for receptor activation and initiation of the cAMP signaling cascade. In contrast, the (R)-enantiomer, with its mirrored configuration, cannot achieve this optimal fit, resulting in weaker binding and significantly reduced ability to activate the receptor. plos.org This difference in interaction at the molecular level directly translates to the observed macroscopic differences in pharmacological activity, with (S)-Xamoterol being the pharmacologically active enantiomer.

Table 2: Predicted Interactions of Xamoterol Enantiomers in the β1-Adrenergic Receptor Binding Site

| Enantiomer | Key Predicted Interaction | Consequence |

| (S)-Xamoterol | Closer packing of the carbon-nitrogen chain to Asp121 and Transmembrane Helix 3. plos.org | More stable and favorable binding, leading to higher potency and efficacy. |

| (R)-Xamoterol | Less optimal packing and a rotated pose of the morpholino ring. plos.org | Weaker interaction with the receptor, resulting in lower potency and efficacy. |

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Beta-1 Adrenoceptor Interaction

The interaction of (S)-Xamoterol with the β1-adrenoceptor is dictated by several key structural features that contribute to its affinity and selectivity. The β-aminoalcohol linking moiety is a critical pharmacophoric element for most compounds that bind to ADRB1, including xamoterol (B1682282). nih.govgoogle.com SAR studies have consequently focused on modifications at the two ends of the molecule: the phenolic and morpholino subsites. nih.govgoogle.com

Key structural components essential for the interaction include:

The Aromatic Ring and Phenolic Hydroxyl Group: The 4-hydroxyphenoxy group is crucial for activity. The para-position of the hydroxyl group on the benzene (B151609) ring is significant for β1-selectivity. researchgate.net Moving this group to the meta or ortho positions can lead to a loss of selectivity. researchgate.net

The Ethanolamine (B43304) Side Chain: This side chain, containing a hydroxyl group and a secondary amine, is a fundamental requirement for β-adrenergic activity. oup.comresearchgate.net The hydroxyl group on the β-carbon of the side chain is particularly important. oup.com

The N-substituted Morpholino Urea (B33335) Moiety: This bulky, hydrophilic group at the end of the ethanolamine chain plays a significant role in the compound's partial agonism and selectivity. oup.com

Docking studies suggest that the carbon-nitrogen chain of (S)-Xamoterol packs closely with specific residues in the binding site of ADRB1, such as D121 in Transmembrane Helix 3. researchgate.net The morpholino ring of the (S)-enantiomer is predicted to adopt a rotated pose within the binding pocket compared to the (R)-enantiomer. researchgate.net

Modifications of the Phenolic Hydroxyl Moiety and Impact on cAMP Pathway via ADRB1

Structural modifications to the phenolic hydroxyl moiety of (S)-Xamoterol have been explored to enhance pharmacokinetic properties, such as oral bioavailability and brain penetration, and to modulate its activity on the ADRB1-mediated cAMP pathway. google.com Since the (S)-enantiomer of xamoterol is more potent and efficacious than the (R)-enantiomer, these modifications have been primarily made on the (S)-form. google.com

A study involving the substitution of the phenol (B47542) group with various electron-donating and electron-withdrawing groups revealed significant effects on the compound's efficacy. plos.org For instance, the introduction of a fluorine atom at the C3 and C5 positions (STD-101-B7) completely abolished the agonist activity. plos.org Similarly, larger substituents like chlorine or cyano groups ortho to the phenolic hydroxyl group (in compounds STD-101-B4 and STD-101-B8) also resulted in inactive compounds. plos.org

| Compound | Modification | EC50 (nM) | % Isoproterenol (B85558) Max Response |

|---|---|---|---|

| (S)-Xamoterol | None (Parent Compound) | - | ~50% |

| STD-101-B7 | Fluorine at C3 and C5 | Inactive | 0% |

| STD-101-B4 | Chlorine ortho to phenolic OH | Inactive | 0% |

| STD-101-B8 | Cyano ortho to phenolic OH | Inactive | 0% |

Data sourced from a study on the effects of structural modifications on the cAMP pathway mediated by ADRB1. plos.org

Modifications of the Morpholino Urea Moiety and Impact on cAMP Pathway via ADRB1

The morpholino urea moiety is another key site for structural modification to fine-tune the pharmacological profile of (S)-Xamoterol. plos.org Alterations in this part of the molecule have been shown to impact both potency and efficacy in the ADRB1-mediated cAMP pathway. plos.org

For example, replacing the morpholine-4-carboxamide (B177924) group with a (2-methoxyphenoxy)ethanamine (in compound STD-101-D1) led to a roughly 7-fold decrease in potency but a notable 30% increase in efficacy. plos.org Further modifications, such as substituting the urea's NH group with a methylene (B1212753) group (STD-101-D3) or completely removing it (STD-101-D4), resulted in significant decreases in potency (26- and 73-fold, respectively) but also led to an approximate 20% increase in efficacy. plos.org These findings suggest that the increased conformational flexibility of the side chains in these non-urea analogues might allow for a better fit within the receptor's binding site, leading to higher efficacy. nih.gov

| Compound | Modification of Morpholino Urea Moiety | Potency Change (vs. Xamoterol) | Efficacy Change (vs. Xamoterol) |

|---|---|---|---|

| STD-101-D1 | Replacement with (2-methoxyphenoxy)ethanamine | ~7-fold decrease | ~30% increase |

| STD-101-D3 | Replacement of urea NH with methylene | ~26-fold decrease | ~20% increase |

| STD-101-D4 | Complete excision of urea NH | ~73-fold decrease | ~20% increase |

Data derived from research on structural modifications of the morpholino urea moiety of xamoterol. plos.org

SAR in the Design of Novel (S)-Xamoterol Analogues

The SAR of (S)-Xamoterol has provided a foundation for the rational design of novel analogues with improved properties. plos.orgresearchgate.net

One of the primary goals in designing novel (S)-Xamoterol analogues has been to enhance efficacy while maintaining or improving β1-adrenoceptor selectivity. plos.orgresearchgate.net The actions of xamoterol have been shown to be unaffected by β2-blockade, confirming its selectivity for the β1-receptor. nih.gov SAR studies suggest that an extended alkoxyalkoxy side-chain, along with substituents at the meta- or para-positions of the phenylurea, can increase both ligand affinity and β1-selectivity. researchgate.net

A significant limitation of (S)-Xamoterol for potential central nervous system applications is its low brain penetration due to its polarity. nih.govplos.org Consequently, efforts have been made to develop analogues with increased brain permeability. plos.org By modifying the phenolic and morpholino subsites, researchers have aimed to create compounds that can cross the blood-brain barrier more effectively. google.complos.org

One such analogue, STD-101-D1, was developed with the dual objectives of maintaining affinity and efficacy for ADRB1 and increasing brain penetration. plos.org Pharmacokinetic studies revealed that while xamoterol is cleared rapidly and has low oral bioavailability, STD-101-D1 is cleared more slowly and remains in the system for a longer duration. plos.org This analogue demonstrated an improved pharmacokinetic and pharmacodynamic profile, highlighting the potential to engineer (S)-Xamoterol derivatives for specific therapeutic applications, including those targeting the central nervous system. plos.orgresearchgate.net

Preclinical Pharmacological Characterization

In Vitro Assays for Receptor Binding and Functional Activity

In vitro studies have been fundamental in defining the affinity and selectivity of (S)-Xamoterol for β-adrenoceptors. Radioligand binding assays and functional studies on isolated tissues have established it as a potent and selective β1-adrenoceptor partial agonist. rndsystems.com

Competitive binding assays using [125I]-iodocyanopindolol displacement demonstrated (S)-Xamoterol's selective affinity for β1-adrenoceptors. nih.gov In membrane preparations from guinea pig left atria (rich in β1-receptors), the pKD was 7.25, while in uterine preparations (predominantly β2-receptors), the pKD was 5.24. nih.gov This indicates a clear selectivity for the β1 subtype. Further studies in human ventricular myocardium measured a β1-adrenoceptor selectivity of 13.8. nih.gov As a competitive antagonist, (S)-Xamoterol exhibited pA2 values in the range of 7.4 to 7.8 at β1-adrenoceptors and 5.2 to 6.2 at β2-adrenoceptors. rndsystems.comnih.gov

| Preparation | Receptor Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Guinea Pig Left Atrial Membranes | β1 | pKD | 7.25 | nih.gov |

| Guinea Pig Uterine Membranes | β2 | pKD | 5.24 | nih.gov |

| Various Tissues | β1 | pA2 Range | 7.4 - 7.8 | rndsystems.comnih.gov |

| Various Tissues | β2 | pA2 Range | 5.2 - 6.2 | rndsystems.comnih.gov |

| Human Ventricular Myocardium | β1 | Selectivity Ratio | 13.8 | nih.gov |

The functional consequence of β1-adrenoceptor binding is the activation of adenylate cyclase and subsequent accumulation of cyclic AMP (cAMP). Studies in isolated cardiac preparations have shown that (S)-Xamoterol's ability to stimulate this pathway is consistent with its partial agonist nature. In preparations from guinea pig hearts, (S)-Xamoterol produced a significant increase in cAMP levels. nih.gov However, it concurrently inhibited the more substantial cAMP increase induced by the full agonist isoproterenol (B85558). nih.gov

In isolated rat myocytes and cell-free systems, (S)-Xamoterol was considerably less effective than isoproterenol at stimulating adenylate cyclase activity. nih.gov Interestingly, this difference was reduced in the presence of forskolin, suggesting that (S)-Xamoterol promotes a less efficient coupling of the receptor to the catalytic subunit of the enzyme. nih.gov In myocardial tissue from severely failing human hearts (NYHA class IV), the full agonist isoprenaline stimulated adenylate cyclase activity approximately twofold, whereas (S)-Xamoterol, similar to antagonists like propranolol, had no effect. nih.gov

The partial agonist activity of (S)-Xamoterol translates to distinct effects on myocardial contractility (inotropism) and heart rate (chronotropism) in isolated cardiac tissues. These effects are often modest compared to full β-agonists and can be tissue- and species-dependent.

In spontaneously beating right atria from guinea pigs, (S)-Xamoterol elicited a positive chronotropic effect, reaching a maximum that was approximately 35% of the maximum effect of isoproterenol. nih.gov Similarly, in guinea pig papillary muscles, it produced a positive inotropic effect with a maximum response of about 33% of that of isoproterenol. nih.gov Other studies reported weak positive chronotropic effects in atria from guinea pigs, rats, and cats, with an intrinsic activity of less than 0.55 (relative to isoproterenol as 1). nih.gov Positive inotropic effects were noted in the driven left atria of cats but were absent in guinea pig left atrial and right ventricular strip preparations. nih.gov

In isolated human myocardial preparations, (S)-Xamoterol alone did not affect the force of contraction. nih.gov However, when administered in the presence of forskolin or milrinone, it increased the isometric force of contraction, as well as the velocities of contraction and relaxation. nih.gov This positive inotropic effect was mediated by β1-adrenoceptors. nih.gov

| Preparation | Effect | Observation | Reference |

|---|---|---|---|

| Guinea Pig Right Atria | Chronotropic | Positive effect, ~35% of max isoproterenol response. | nih.gov |

| Guinea Pig Papillary Muscle | Inotropic | Positive effect, ~33% of max isoproterenol response. | nih.gov |

| Guinea Pig, Rat, Cat Atria | Chronotropic | Weak positive effect, intrinsic activity <0.55 vs. isoproterenol. | nih.gov |

| Cat Driven Left Atria | Inotropic | Positive effect observed. | nih.gov |

| Guinea Pig Left Atria/Ventricular Strips | Inotropic | No effect observed. | nih.gov |

| Human Myocardium | Inotropic | No effect alone; positive effect in the presence of forskolin. | nih.gov |

Consistent with its β1-selectivity, (S)-Xamoterol has minimal agonist activity on smooth muscle preparations, which are typically rich in β2-adrenoceptors. Studies showed that (S)-Xamoterol did not produce β-adrenoceptor-mediated inhibitory (relaxation) effects in guinea pig ileal, tracheal, and uterine preparations. nih.gov It also had no effect on the rat vas deferens or oestrogen-primed uterus. nih.gov A weak β2-adrenoceptor-mediated relaxation was observed only in progesterone-primed rat uteri. nih.gov In some preparations, such as guinea pig ileum and trachea, non-specific inhibitory effects were noted. nih.gov

In Vivo Preclinical Models and Pharmacodynamics

In vivo studies in various animal models have been crucial for understanding the integrated cardiovascular responses to (S)-Xamoterol and for characterizing its intrinsic sympathomimetic activity (ISA) under physiological conditions.

The cardiovascular effects of (S)-Xamoterol in vivo reflect its partial agonist nature, where its actions are dependent on the prevailing level of sympathetic tone.

In Anesthetized Cats: Intravenous infusions of (S)-Xamoterol led to β-adrenoceptor-mediated increases in heart rate, blood pressure, and cardiac output. nih.gov Total peripheral resistance was largely unaffected, but stroke volume was observed to decrease, an effect attributed to the inverse relationship between heart rate and stroke volume. nih.gov

In Anesthetized Rats: The maximal increases in heart rate produced by (S)-Xamoterol were less than those caused by the full agonist isoprenaline. nih.gov At doses that were supramaximal for cardiac stimulation, reductions in blood pressure were observed. nih.gov

In Anesthetized Guinea Pigs: The cardiac stimulant effects of (S)-Xamoterol were only apparent after the administration of hexamethonium, a ganglionic blocker that reduces background sympathetic tone. nih.gov

In Dogs: In a model of myocardial ischemia from coronary artery occlusion, lower doses of (S)-Xamoterol (30 or 70 µg/kg) helped restore myocardial pH that had been reduced by the occlusion. nih.gov In non-ischemic hearts, a higher dose (200 µg/kg) increased contractile force and heart rate. nih.gov

In all tested species, the cardiovascular responses to (S)-Xamoterol were antagonized by β-adrenoceptor antagonists, confirming its mechanism of action. nih.gov

Intrinsic sympathomimetic activity (ISA) refers to the capacity of a β-blocker to exert a partial agonist effect, stimulating the receptor, albeit to a lesser degree than a full agonist. (S)-Xamoterol is characterized by its significant ISA at the β1-receptor.

The sympathomimetic activity of (S)-Xamoterol in dogs was quantified to be 43% that of a full agonist. researchgate.net This level of ISA means that (S)-Xamoterol provides a moderate level of cardiac stimulation when sympathetic tone is low (e.g., at rest) but acts as an antagonist when sympathetic drive is high (e.g., during strenuous exercise), blocking the effects of elevated catecholamine levels. nih.gov This dual action allows it to modulate the heart's response to varying levels of sympathetic activity. nih.gov

Neuropharmacological Investigations

Effects on Hippocampus-Dependent Memory Retrieval

(S)-Xamoterol, a partial β1-adrenergic receptor agonist, exhibits complex and context-dependent effects on the retrieval of memories that rely on the hippocampus. In standard preclinical models, systemic administration of xamoterol (B1682282) has been shown to impair the retrieval of hippocampus-dependent spatial and emotional memories. For instance, studies in rats have demonstrated that xamoterol impairs performance in the Morris water maze, a task assessing spatial reference memory nih.govjneurosci.org. This impairment is dose-dependent and suggests that at certain concentrations, xamoterol interferes with the neural pathways necessary for recalling learned information jneurosci.org.

Conversely, in models characterized by norepinephrine (NE) deficiency, xamoterol shows a restorative effect on memory retrieval. This has been observed in gene-targeted mice lacking norepinephrine and in a transgenic mouse model of Down syndrome where NE levels are diminished nih.gov. In these specific cases, xamoterol administration successfully restores memory retrieval capabilities nih.gov. This paradoxical effect highlights the critical role of the underlying noradrenergic tone in determining the cognitive outcomes of β1-adrenergic receptor modulation. The restorative action of xamoterol in NE-deficient states aligns with the broader understanding that adequate β1-adrenergic signaling is essential for the successful retrieval of hippocampus-dependent memories nih.gov. The effects of xamoterol are also time-dependent, only impairing the retrieval of memories for a few days after the initial learning phase, which mirrors the transient requirement of norepinephrine signaling in memory recall nih.gov.

| Animal Model | Noradrenergic State | Observed Effect of (S)-Xamoterol | Supporting Evidence |

|---|---|---|---|

| Wild-Type Rats | Normal | Impaired spatial reference memory retrieval | nih.gov |

| Wild-Type Mice | Normal | Impaired emotional memory retrieval | nih.gov |

| NE-Deficient Mice | Deficient | Restored memory retrieval | nih.gov |

| Transgenic Mouse Model of Down Syndrome | Reduced | Restored memory retrieval | nih.gov |

Involvement of Beta-2 Adrenergic Receptor and Gi/o Signaling in Memory Modulation

The mechanism underlying the impairment of memory retrieval by (S)-Xamoterol involves a nuanced interplay between different adrenergic receptor subtypes and their associated signaling pathways. While (S)-Xamoterol is primarily a β1-adrenergic receptor partial agonist, its memory-disrupting effects are paradoxically mediated through the β2-adrenergic receptor and its coupling to the Gi/o signaling pathway nih.govresearchgate.net.

Successful hippocampus-dependent memory retrieval requires signaling through the Gs-coupled β1-adrenergic receptor, which leads to the activation of adenylyl cyclase and production of cyclic AMP (cAMP) nih.gov. However, research indicates that at higher doses, xamoterol's activity at the β2-adrenergic receptor initiates a countervailing cascade. The β2-adrenergic receptor, in this context, couples to inhibitory Gi/o proteins nih.govnih.gov. Activation of the Gi/o pathway inhibits adenylyl cyclase, thereby reducing cAMP levels and opposing the necessary Gs-coupled β1 signaling nih.gov.

This antagonistic interaction at the level of intracellular signaling explains how xamoterol can disrupt memory recall. The critical role of the Gi/o pathway was confirmed in studies where the impairment of memory retrieval by xamoterol was completely blocked by pretreatment with pertussis toxin, a substance that specifically uncouples and inactivates Gi/o proteins nih.govresearchgate.net. This finding demonstrates that xamoterol-induced memory impairment is dependent on the engagement of the β2-adrenergic receptor and subsequent Gi/o-mediated inhibition of the cAMP signaling cascade essential for memory retrieval nih.gov.

| Receptor/Pathway | Coupling Protein | Effect on cAMP | Role in Memory Retrieval | Effect of Xamoterol |

|---|---|---|---|---|

| β1-Adrenergic Receptor | Gs | Increase | Required for retrieval | Partial Agonist |

| β2-Adrenergic Receptor | Gi/o | Decrease | Opposes retrieval | Agonist activity leads to impairment |

Neuroprotective and Anti-inflammatory Effects of Xamoterol Derivatives

Beyond its role in memory modulation, evidence suggests that (S)-Xamoterol and its derivatives possess significant anti-inflammatory and potential neuroprotective properties, primarily through the modulation of β1-adrenergic receptor (ADRB1) activity nih.govresearchgate.net. Neuroinflammation is a key component in the pathology of several neurodegenerative diseases, and targeting this process represents a promising therapeutic strategy nih.gov.

Chronic administration of xamoterol has been shown to attenuate neuroinflammation in the 5XFAD transgenic mouse model of Alzheimer's disease researchgate.netnih.govnih.gov. In these studies, xamoterol treatment led to a reduction in the mRNA expression of several neuroinflammatory markers, including Iba1, CD74, CD14, and TGFβ. Furthermore, it decreased immunohistochemical evidence of microgliosis and astrogliosis, which are cellular hallmarks of the neuroinflammatory response nih.govnih.govresearchgate.net. In vitro experiments using primary rat microglia cultures demonstrated that xamoterol causes an ADRB1-mediated reduction of Tumor Necrosis Factor-alpha (TNF-α) production following a challenge with lipopolysaccharide (LPS), a potent inflammatory stimulus nih.govnih.govresearchgate.net.

Structural modifications of xamoterol have led to the development of derivatives with enhanced brain permeability and efficacy researchgate.net. One such derivative, STD-101-D1, has shown particular promise. In vitro and in vivo studies have demonstrated that STD-101-D1 effectively inhibits the TNF-α response triggered by LPS researchgate.net. By mitigating the production of key pro-inflammatory cytokines like TNF-α, these compounds can help reduce the synaptic dysfunction and neuronal loss associated with chronic neuroinflammation, positioning ADRB1-targeted therapies as potential treatments for Alzheimer's disease and other neuroinflammatory disorders nih.govresearchgate.net.

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| (S)-Xamoterol | 5XFAD Mouse Model (Alzheimer's) | Reduced mRNA of Iba1, CD74, CD14, TGFβ; Reduced microgliosis and astrogliosis. | nih.govnih.gov |

| (S)-Xamoterol | Primary Rat Microglia (in vitro) | Attenuated TNF-α production after LPS challenge. | nih.govresearchgate.net |

| STD-101-D1 | In vitro / In vivo models | Effectively inhibits the TNF-α response triggered by LPS. | researchgate.net |

Synthesis and Analog Design

Asymmetric Synthesis of (S)-Xamoterol

The asymmetric synthesis of (S)-Xamoterol, the enantiomer primarily responsible for its therapeutic activity, is designed to produce the desired stereoisomer with high enantiomeric excess. A common and effective strategy for synthesizing aryloxypropanolamine β-blockers involves using a chiral starting material to introduce the stereocenter. researchgate.net

A representative synthetic approach utilizes a chiral C3 synthon, such as (R)-glycidyl nosylate or (R)-epichlorohydrin. The synthesis can be outlined in the following key steps:

Epoxide Ring Opening: The synthesis begins with the reaction of 4-hydroxyphenol (hydroquinone) with a chiral epoxide, such as (R)-glycidyl nosylate, in the presence of a base. This reaction opens the epoxide ring and forms a chiral intermediate, (R)-1-(4-hydroxyphenoxy)-2,3-epoxypropane. The use of the (R)-enantiomer of the epoxide is critical for establishing the desired (S)-stereochemistry at the hydroxyl-bearing carbon in the final product.

Amination: The resulting chiral epoxide intermediate is then reacted with N-(2-aminoethyl)morpholine-4-carboxamide. This step involves the nucleophilic attack of the primary amine on the epoxide ring, which opens to form the complete side chain of the Xamoterol (B1682282) molecule. This reaction yields the target compound, (S)-Xamoterol.

This method is advantageous as it establishes the desired stereochemistry early in the synthesis, leading to a high enantiomeric purity in the final product. researchgate.net

Synthetic Pathways for (R)-Xamoterol and Enantiomeric Purity

The synthesis of (R)-Xamoterol follows a parallel pathway to its (S)-enantiomer, with the key difference being the use of the opposite enantiomer of the chiral starting material. researchgate.net By starting with (S)-glycidyl nosylate or (S)-epichlorohydrin, the same reaction sequence—epoxide ring opening with 4-hydroxyphenol followed by amination—will yield (R)-Xamoterol. researchgate.net

Ensuring the enantiomeric purity of the final product is a critical aspect of both synthesis and quality control. nih.gov The primary method for determining the enantiomeric purity of Xamoterol and related β-blockers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). nih.govmdpi.com

Chiral HPLC for Enantiomeric Purity Analysis: This technique separates the (S)- and (R)-enantiomers based on their differential interactions with a chiral stationary phase. wvu.edu The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. mdpi.com Various types of CSPs are effective for resolving β-blocker enantiomers. nih.govnih.gov

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Examples |

|---|---|---|

| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Based on the formation of inclusion complexes and interactions such as hydrogen bonding and dipole-dipole interactions within the chiral grooves of the polysaccharide structure. | Chiralcel OD, Chiralpak AD-H nih.govasianpubs.org |

| Protein-based (e.g., α1-acid glycoprotein - AGP) | Utilizes the complex three-dimensional structure of proteins to create multiple chiral interaction sites for enantioselective binding. | Chiral-AGP nih.govnih.gov |

| Cyclodextrin-based | Enantiomers are separated based on the differential stability of the inclusion complexes formed between the analyte and the chiral cyclodextrin cavity. mdpi.com | Cyclobond I nih.gov |

By using a validated chiral HPLC method, the ratio of (S)-Xamoterol to (R)-Xamoterol can be accurately determined, ensuring that the final product meets the required specifications for enantiomeric excess (e.e.%).

Design and Synthesis of Chemically Modified Analogues

The development of Xamoterol analogues is driven by the goal of optimizing its pharmacological profile, such as improving efficacy, selectivity, and pharmacokinetic properties like bioavailability and brain permeability. researchgate.net This involves strategic modifications to its core structure and side chains. researchgate.net

The Xamoterol molecule presents several sites for chemical modification. researchgate.net The core structure is an aryloxypropanolamine, common to many β-blockers, while the distinctive side chain is a morpholinecarboxamide group. nih.gov

Key modification strategies include:

Modification of the Aryl Group: Altering the substituents on the phenyl ring can influence receptor affinity and selectivity. For many β-blockers, the position and nature of substituents on the aromatic ring are critical for β1/β2 selectivity. oup.com

Modification of the Propanolamine (B44665) Linker: Changes to the ethanolamine (B43304) portion of the side chain are generally less tolerated, as the secondary amine and the hydroxyl group are essential for receptor binding and activation. oup.com

Modification of the Terminal Side Chain: The N-(2-aminoethyl)morpholine-4-carboxamide tail is a primary target for modification to alter physicochemical properties. researchgate.net For instance, research aimed at developing treatments for neurocognitive disorders has focused on modifying this part of the molecule to enhance brain permeability. researchgate.net An example of such work led to the identification of the derivative STD-101-D1, which demonstrated an improved efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile compared to the parent compound. researchgate.netresearchgate.net

| Compound | Key Structural Feature | Modification Goal | Reported Outcome |

|---|---|---|---|

| (S)-Xamoterol | N-(2-aminoethyl)morpholine-4-carboxamide side chain | Baseline compound | Selective β1-adrenoceptor partial agonist. wikipedia.org |

| STD-101-D1 | Modified side chain (details proprietary) | Enhance bioavailability and brain permeability. researchgate.netresearchgate.net | Improved efficacy and PK/PD profile for potential neurocognitive applications. researchgate.netresearchgate.net |

A sophisticated strategy in modern pharmacology is the design of "biased agonists." nih.govnih.gov These ligands, upon binding to a G protein-coupled receptor (GPCR) like the β1-adrenergic receptor, selectively activate certain downstream signaling pathways over others. researchgate.net The β1-adrenergic receptor can signal through two primary pathways: the canonical Gs protein pathway, which leads to cAMP production, and the β-arrestin pathway, which is involved in receptor desensitization and can trigger separate signaling cascades. nih.govnih.gov

The rational design of biased agonists aims to create molecules that stabilize a specific conformation of the receptor, thereby favoring engagement with either G proteins or β-arrestin. researchgate.net (S)-Xamoterol itself has been identified as a G protein-biased agonist at the β1-adrenergic receptor. researchgate.netresearchgate.net This property is thought to be beneficial for certain therapeutic applications, such as in neurocognitive disorders where activation of G protein signaling may be neuroprotective. researchgate.net

The design process for enhancing this bias involves:

Understanding Structure-Function Relationships: Computational modeling and molecular dynamics simulations are used to understand how ligands like Xamoterol interact with the β1-adrenergic receptor at an atomic level. researchgate.net This helps identify key interactions that stabilize the G protein-activating conformation.

Strategic Structural Modifications: Based on these models, chemists synthesize analogues with modifications intended to strengthen interactions that promote a G protein-biased conformation while weakening those that might lead to β-arrestin coupling. nih.gov For example, ligands that extend beyond the traditional binding pocket can allosterically influence receptor conformation and transducer coupling. nih.gov

Functional Screening: The synthesized analogues are then tested in cellular assays that can independently measure G protein activation (e.g., cAMP accumulation) and β-arrestin recruitment. frontiersin.org This allows for the quantification of bias and the identification of candidates with an improved profile.

This approach contrasts with the design of β-arrestin-biased ligands, such as carvedilol, which acts as an inverse agonist for G protein signaling but an agonist for β-arrestin pathways. nih.govbiorxiv.org The development of Xamoterol derivatives like STD-101-D1 is an example of the successful application of rational design to create G protein-biased agonists with enhanced therapeutic potential. researchgate.netresearchgate.net

Advanced Analytical Methodologies in S Xamoterol Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in verifying the molecular structure of (S)-Xamoterol. sgs.com These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique "fingerprint" of its chemical composition and arrangement. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are pivotal for elucidating the carbon-hydrogen framework of (S)-Xamoterol. rsc.org ¹H NMR spectra provide information on the number and types of protons and their neighboring environments, while ¹³C NMR spectra reveal the different carbon atoms within the molecule. nih.govdrugbank.com While specific experimental spectra for (S)-Xamoterol are not detailed in the provided results, predicted spectra are available, and experimental spectra for related compounds and the racemate have been recorded. nih.govdrugbank.comresearchgate.net For instance, ¹⁹F NMR has been used to study the conformational changes of the β1-adrenergic receptor upon binding to ligands like xamoterol (B1682282). researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comlibretexts.orgwikipedia.org The IR spectrum of Xamoterol, typically recorded using a KBr wafer technique, would show characteristic absorption bands corresponding to its various functional groups, such as O-H (hydroxyl), N-H (amine and amide), C=O (amide), C-O (ether), and aromatic C-H bonds. nih.govmasterorganicchemistry.com

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. naturalproducts.net For (S)-Xamoterol, mass spectrometry provides the exact mass of the molecule, confirming its molecular formula. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed, particularly in analyzing the compound in complex mixtures. plos.orgsemanticscholar.org Predicted LC-MS/MS data for Xamoterol is available, showing expected fragmentation patterns under different conditions. drugbank.com

Table 1: Key Spectroscopic Data for Xamoterol This table is based on predicted and publicly available data for Xamoterol and may not be specific to the (S)-enantiomer alone.

| Technique | Parameter | Observed/Predicted Value |

|---|---|---|

| Mass Spectrometry | Molecular Weight | 339.392 g/mol |

| Mass Spectrometry | Monoisotopic Mass | 794.36980042 Da (for Fumarate salt) |

| ¹H NMR | Predicted Spectrum | Available in databases |

| ¹³C NMR | Predicted Spectrum | Available in databases |

| IR Spectroscopy | Technique | KBr WAFER |

Chromatographic Techniques for Compound Analysis

Chromatographic methods are essential for the separation, identification, and quantification of (S)-Xamoterol, especially for assessing its purity and for separating it from its (R)-enantiomer. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of pharmaceutical compounds like (S)-Xamoterol. pharmjournal.ruijsra.netnih.gov Reversed-phase HPLC, often coupled with UV detection, is commonly used to determine the purity of (S)-Xamoterol. plos.org For instance, a study developing a brain-permeable analog of xamoterol used reversed-phase HPLC with a gradient mobile phase of acetonitrile (B52724) and water containing trifluoroacetic acid for purity analysis. plos.org

Chiral Chromatography: The separation of the (S)- and (R)-enantiomers of Xamoterol is critical, as they may exhibit different pharmacological activities. Chiral chromatography, a specialized form of HPLC, is employed for this purpose. rsc.orgnih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. rsc.org Studies have utilized columns such as CHIRALPAK AGP for the chiral separation of xamoterol enantiomers. nih.gov The mobile phase typically consists of an aqueous buffer, like ammonium (B1175870) acetate, sometimes supplemented with organic modifiers like methanol (B129727) or 2-propanol. nih.govsigmaaldrich.com Research has shown that (S)-Xamoterol can be preferentially transported by certain organic cation transporters, highlighting the importance of enantiomeric separation in biological studies. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective method for the quantification of (S)-Xamoterol and its metabolites in biological matrices. mdpi.com In one method, the mass spectrometer was operated in positive mode with multiple-reaction monitoring (MRM), using specific m/z transitions for Xamoterol (340.2→253.2) and an internal standard. plos.org

Table 2: Chromatographic Conditions for (S)-Xamoterol Analysis This table presents a summary of typical conditions and may vary based on the specific application.

| Technique | Column Type | Mobile Phase Example | Detection |

|---|---|---|---|

| HPLC (Purity) | Reverse Phase (e.g., C18, PFP) | Acetonitrile/Water with TFA or Formic Acid | UV |

| Chiral HPLC | CHIRALPAK AGP, CHIRALPAK CBH, Astec chirobiotic T | Aqueous buffer (e.g., ammonium acetate) with methanol or 2-propanol | UV |

| LC-MS/MS | Reverse Phase | Gradient elution | MRM (m/z 340.2→253.2) |

Receptor Binding Assays

Receptor binding assays are crucial in vitro tools used to determine the affinity and selectivity of (S)-Xamoterol for its target, the β1-adrenergic receptor, as well as for off-target receptors. oncodesign-services.commerckmillipore.com These assays typically involve the use of a radiolabeled ligand that binds to the receptor. giffordbioscience.com

The affinity of (S)-Xamoterol is determined by its ability to compete with the binding of a known radioligand to the β1-adrenergic receptor. researchgate.net The results are often expressed as the inhibition constant (Ki) or pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. tocris.combio-techne.com

Research has demonstrated that Xamoterol is a selective partial agonist for the β1-adrenoceptor, with pA2 values of 7.4 - 7.8 at β1-adrenoceptors and 5.2 - 6.2 at β2-adrenoceptors. tocris.combio-techne.com Studies using radioligand binding assays have confirmed the selectivity of xamoterol for the β1-adrenoceptor. nih.gov For instance, competition binding assays with the radioligand [³H]CGP 12177 have been used to characterize the binding of xamoterol to β1-adrenoceptors in various tissues. researchgate.netcapes.gov.br Furthermore, these assays have shown that (S)-Xamoterol has a low affinity for a wide range of other central nervous system proteins, including opioid, dopamine, and serotonin (B10506) receptors. nih.gov In some studies, radioligand binding assays using ¹²⁵I-iodocyanopindolol have been employed to determine the density (Bmax) and affinity (Kd) of β-adrenoceptors. jst.go.jp

Table 3: Receptor Binding Profile of Xamoterol This table summarizes key findings from receptor binding studies.

| Receptor | Parameter | Value | Finding |

|---|---|---|---|

| β1-Adrenoceptor | pA2 | 7.4 - 7.8 | Selective partial agonist activity |

| β2-Adrenoceptor | pA2 | 5.2 - 6.2 | Lower affinity compared to β1 |

| Other CNS Receptors | Ki | > 10 µM | Low off-target affinity |

Theoretical and Computational Modeling Studies

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking and simulations of ligand-receptor interactions are powerful computational tools used to predict how a molecule like (S)-Xamoterol binds to its target receptor and to understand the intricacies of this interaction at an atomic level. nih.govresearchgate.netnih.gov These methods are fundamental in structure-based drug design, helping to elucidate the binding pose, strength, and affinity of a ligand for its receptor. nih.govnih.gov

(S)-Xamoterol, a selective β1-adrenergic receptor partial agonist, has been the subject of such computational studies to understand its interaction with adrenergic receptors. researchgate.netrndsystems.com These in silico approaches complement experimental data, providing a detailed view of the molecular interactions that govern the binding process. researchgate.net The process typically involves generating multiple possible conformations (poses) of the ligand within the receptor's binding site and then evaluating these poses using a scoring function to estimate the binding affinity. nih.gov For instance, studies have utilized methods like the HierDock protocol, which involves a multi-step process of ligand relaxation and energy minimization to predict binding sites and energies. nih.govpnas.org

Analysis of 3D Receptor Structures and Binding Site Characteristics

The foundation of molecular docking lies in the three-dimensional (3D) structure of the target receptor. nih.gov For adrenergic receptors, which are G protein-coupled receptors (GPCRs), crystal structures have provided invaluable templates for these studies. guidetopharmacology.org Where experimental structures are unavailable, homology modeling, a technique to predict a protein's structure based on its similarity to a known structure, is employed. researchgate.netmdpi.com

The binding site of adrenergic receptors is a pocket formed by several transmembrane helices. nih.gov Computational analyses have identified key amino acid residues within this pocket that are crucial for ligand binding. For example, in the β2-adrenergic receptor, residues in transmembrane helices 3, 4, 5, and 6 are critical for binding epinephrine. nih.gov Studies on the β1-adrenergic receptor have highlighted the importance of specific residues for the selectivity of ligands like xamoterol (B1682282). researchgate.net Mutagenesis and modeling studies have shown that Isoleucine 118 (I118) in transmembrane 2 of the human β1-adrenoceptor is a key determinant of xamoterol's selectivity for this receptor subtype. researchgate.net

Furthermore, the binding pocket is not a static entity. It is comprised of a highly conserved lower region and a more divergent upper region that contributes to subtype selectivity among opioid receptors, a feature that may be common to other GPCR families. nih.gov

Prediction of Interaction Energies and Solvation Effects

A critical aspect of computational modeling is the prediction of interaction energies between the ligand and the receptor, which helps in estimating the binding affinity. pnas.org These calculations consider various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, modeling studies have suggested that the interaction energies involving residue I118 in the β1-AR and the corresponding residue H93 in the β2-AR are significant factors in determining the selectivity of xamoterol. researchgate.net

Solvation effects, which account for the energy changes when a ligand moves from a solvent (like water) to the receptor's binding site, are also crucial for accurate predictions. pnas.org Methods like the analytical volume generalized born (AVGB) continuum solvation method are used to calculate these effects. pnas.org The binding energy is often calculated as the difference between the energy of the ligand in the protein and its energy in water. pnas.org These computational predictions of binding energies have shown qualitative agreement with experimental binding affinities for various adrenergic ligands. pnas.org

Molecular Dynamics Simulations to Elucidate GPCR Dynamics

G protein-coupled receptors (GPCRs) are inherently dynamic proteins that undergo significant conformational changes to transmit signals across the cell membrane. osti.govmdpi.com Molecular dynamics (MD) simulations offer a powerful approach to study these dynamic processes at an atomic level, providing insights that are often inaccessible through static experimental structures alone. osti.govmdpi.comnih.gov These simulations can reveal the pathways of ligand binding, receptor activation and deactivation, and the influence of the lipid membrane on receptor dynamics. osti.govnih.gov

MD simulations have been instrumental in understanding the activation mechanisms of GPCRs like the β2-adrenergic receptor. osti.gov They have shown that GPCRs can exist in an ensemble of conformations and that ligands can shift this equilibrium towards active or inactive states. frontiersin.org For instance, simulations have captured the deactivation process of the β2AR from its active state, revealing intermediate conformations. osti.gov These computational studies provide a detailed, time-resolved view of the structural rearrangements that occur upon ligand binding, which is crucial for understanding how a partial agonist like (S)-Xamoterol elicits its specific functional response. researchgate.netmdpi.com The insights gained from MD simulations are vital for a comprehensive understanding of GPCR signaling and for the rational design of new drugs with specific signaling properties. researchgate.netosti.gov

Computer-Aided Drug Design (CADD) Applications for (S)-Xamoterol Derivatives

Computer-Aided Drug Design (CADD) encompasses a range of computational methods that are integral to modern drug discovery, aiming to reduce the time and cost associated with developing new therapeutic agents. nih.govnih.govmdpi.com CADD strategies are broadly classified into structure-based and ligand-based approaches. nih.govnih.gov These techniques have been applied to design and optimize derivatives of existing drugs, including (S)-Xamoterol, to improve their therapeutic profiles. researchgate.net

The application of CADD can guide the synthesis of new compounds with potentially enhanced efficacy and selectivity. researchgate.net For instance, computational methods can be used to predict how modifications to the (S)-Xamoterol structure might alter its interaction with the β1-adrenergic receptor, leading to the design of derivatives with improved properties. researchgate.net This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. nih.gov

Homology Modeling of Adrenergic Receptors

A prerequisite for structure-based CADD is the availability of a three-dimensional model of the target protein. frontiersin.org When experimental structures are not available, homology modeling provides a reliable way to generate a 3D model of a protein based on the known structure of a homologous protein. researchgate.net This technique has been particularly valuable for studying GPCRs, including the adrenergic receptors. researchgate.netguidetopharmacology.org

The process involves identifying a suitable template structure, aligning the target sequence with the template, building the model, and then refining and validating it. mdpi.com For adrenergic receptors, the crystal structures of the β1- and β2-adrenergic receptors have served as excellent templates for modeling other subtypes and for studying their interactions with various ligands. guidetopharmacology.org These homology models provide the structural framework necessary for performing molecular docking and molecular dynamics simulations to guide the design of new (S)-Xamoterol derivatives. researchgate.net

Predicting Biological Activity from Molecular Structure

A key goal of CADD is to predict the biological activity of a compound based on its molecular structure. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a ligand-based CADD method that develops mathematical models to correlate the chemical structures of compounds with their biological activities. nih.govmdpi.com This approach is used when a set of ligands with known activities is available. nih.gov

QSAR models are built by calculating molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed biological activity. mdpi.com Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds. nih.gov This allows for the virtual screening of large libraries of potential (S)-Xamoterol derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov The ultimate aim is to identify derivatives with improved affinity, selectivity, and desired signaling profiles. researchgate.net

Future Research Directions and Unexplored Avenues

Elucidating Nuances of Biased Agonism and Signaling Pathways

(S)-Xamoterol's characteristic as a biased agonist, preferentially activating G protein-mediated signaling over β-arrestin pathways, is a focal point of current and future research. plos.orgnih.gov Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize specific receptor conformations, leading to the activation of a select subset of downstream signaling pathways. plos.orgnih.gov This contrasts with a balanced agonist, which would activate all available pathways more or less equally.

Future research should aim to dissect the precise molecular interactions between (S)-Xamoterol and the β1-adrenoceptor that lead to this bias. Key unanswered questions include:

What specific conformational changes does (S)-Xamoterol induce in the β1-adrenoceptor compared to unbiased agonists like isoproterenol (B85558) or other biased ligands like carvedilol?

How does this specific conformation favor coupling to Gs proteins while minimizing the recruitment and activation of β-arrestin? plos.orgnih.gov

The canonical β1-adrenoceptor signaling cascade involves Gs protein activation, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). nih.govwikipedia.org This, in turn, activates Protein Kinase A (PKA). wikipedia.org In contrast, β-arrestin-mediated signaling is typically involved in receptor desensitization, internalization, and the activation of other pathways, such as the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov (S)-Xamoterol has been reclassified as a G protein-biased agonist because it stimulates cAMP production with minimal engagement of the β-arrestin pathway. nih.gov

Further studies utilizing advanced techniques such as cryo-electron microscopy and sophisticated biophysical assays (e.g., FRET and BRET) could provide high-resolution structural insights into the (S)-Xamoterol-β1-adrenoceptor complex. acs.org A deeper understanding of this biased signaling is crucial, as selectively activating G protein pathways while avoiding β-arrestin-mediated desensitization could lead to therapies with sustained efficacy and fewer side effects. plos.orgnih.gov

| Signaling Pathway | Role in β1-Adrenoceptor Function | (S)-Xamoterol's Influence |

| G Protein (Gs) | Activates adenylyl cyclase, leading to increased cAMP and subsequent downstream effects (e.g., increased heart contractility). wikipedia.org | Preferentially activated, leading to its partial agonist effects. plos.orgnih.gov |

| β-Arrestin | Mediates receptor desensitization, internalization, and activation of alternative signaling cascades (e.g., MAPK/ERK pathway). nih.govnih.gov | Minimally recruited, which may reduce receptor downregulation and desensitization. plos.orgnih.gov |

It is also important to note that while (S)-Xamoterol is highly selective for the β1-adrenoceptor, at higher concentrations, it can interact with β2-adrenoceptors, potentially leading to different signaling outcomes. nih.gov Research has suggested that at higher doses, Xamoterol's effects might involve β2-adrenoceptor-mediated Gi/o-coupled signaling, which can oppose the Gs-coupled signaling of the β1-receptor. nih.gov Clarifying the dose-dependent receptor selectivity and subsequent signaling pathway engagement is a critical area for future investigation.

Exploration of (S)-Xamoterol Derivatives in Neurocognitive Disorder Research

A particularly exciting and relatively recent avenue of research is the exploration of (S)-Xamoterol and its derivatives for the treatment of neurocognitive disorders, such as Alzheimer's disease. plos.orgresearchgate.net The β1-adrenoceptor is a promising therapeutic target in this area, as it is involved in regulating neuroinflammation and may have neuroprotective effects. plos.orgresearchgate.net

(S)-Xamoterol itself has shown potential in preclinical models. In the 5XFAD mouse model of Alzheimer's disease, treatment with Xamoterol (B1682282) was found to reduce neuroinflammatory markers, as well as amyloid-beta and tau pathology, and it prevented behavioral deficits. nih.gov These findings strongly support the therapeutic potential of G protein-biased β1-adrenoceptor agonists in neurocognitive disorders. nih.govresearchgate.net

However, (S)-Xamoterol has limitations for central nervous system (CNS) applications due to its high polarity and consequently low brain permeability and poor oral bioavailability. plos.orgnih.gov This has spurred research into developing novel derivatives of (S)-Xamoterol that retain its beneficial biased agonism at the β1-adrenoceptor while having improved pharmacokinetic properties, specifically enhanced brain penetration. plos.orgresearchgate.net

The goal is to create new chemical entities that are:

Partial agonists of the β1-adrenoceptor.

Functionally selective for the G protein/cAMP signaling pathway with minimal β-arrestin recruitment. plos.org

Structurally modified to increase lipophilicity and ability to cross the blood-brain barrier. plos.org

One such derivative that has emerged from these efforts is STD-101-D1. plos.org This compound, developed using Xamoterol as a lead, is a potent and selective β1-adrenoceptor partial agonist that is highly biased towards G protein signaling and demonstrates significantly improved brain penetration. plos.org In preclinical studies, STD-101-D1 was shown to inhibit the pro-inflammatory response to lipopolysaccharide (LPS) both in vitro and in vivo. plos.org

Future research in this area should continue to:

Synthesize and screen new libraries of (S)-Xamoterol derivatives.

Evaluate these derivatives for their potency, selectivity, and bias at the β1-adrenoceptor.

Assess their pharmacokinetic profiles, particularly brain permeability.

Test promising candidates in various animal models of neurocognitive and neuroinflammatory disorders.

| Compound | Key Characteristics | Research Focus |

| (S)-Xamoterol | G protein-biased β1-adrenoceptor partial agonist; low brain permeability. plos.orgnih.gov | Proof-of-concept for neuroprotection in animal models. nih.gov |

| STD-101-D1 | Highly potent, G protein-biased β1-adrenoceptor partial agonist; high brain penetration. plos.org | Potential therapeutic for Alzheimer's disease and neuroinflammatory disorders. plos.org |

Advanced Stereochemical-SAR Investigations

The stereochemistry of Xamoterol is critical to its pharmacological activity. As an aryloxypropanolamine, it possesses a chiral center in the propanolamine (B44665) side chain. The (S)-enantiomer is the more active form at the β1-adrenoceptor. Future research should delve deeper into the stereochemical-structure-activity relationships (SAR) to guide the design of even more refined therapeutic agents.

Advanced stereochemical-SAR investigations would involve:

Systematic modification of the stereocenter: While the (S)-configuration is known to be preferred, investigating how subtle changes to the substituents around the chiral carbon affect receptor affinity, potency, and signaling bias could yield valuable insights.

Exploration of additional stereocenters: Introducing new chiral centers into the molecule, for instance within the N-substituted side chain, could create diastereomers with unique pharmacological profiles. The interactions of these new stereoisomers with the receptor could further illuminate the shape and nature of the binding pocket.

Computational Modeling: Employing advanced computational chemistry techniques to model the docking of various stereoisomers of Xamoterol and its derivatives into the β1-adrenoceptor binding site. This can help predict which structural and stereochemical features are most likely to enhance desired properties like G protein bias and receptor selectivity.

Further SAR studies on the aryloxypropanolamine scaffold have led to derivatives like STD-101-D1, demonstrating that modifications to the N-substituted morpholinocarboxamido ethyl group can dramatically improve properties like brain permeability while maintaining the essential G protein-biased partial agonism. plos.org